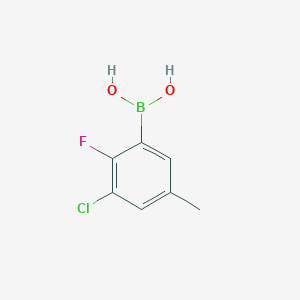

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid

Descripción general

Descripción

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-fluoro-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, bis(pinacolato)diboron, potassium acetate, and an inert atmosphere.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₇BClFO₂

- Molecular Weight : 188.39 g/mol

- IUPAC Name : (3-chloro-2-fluoro-5-methylphenyl)boronic acid

- CAS Number : 352535-88-7

The presence of both chlorine and fluorine atoms in its structure contributes to its reactivity and potential applications in pharmaceuticals and materials science .

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This process allows for the formation of biaryl compounds, which are essential in the synthesis of various pharmaceuticals and agrochemicals. The compound acts as a boron reagent that reacts with aryl halides to form carbon-carbon bonds under palladium catalysis.

Key Features :

- Facilitates the formation of complex organic molecules.

- Useful in synthesizing compounds with biological activity.

Synthesis of Functionalized Aromatic Compounds

The compound can also be utilized to synthesize functionalized aromatic compounds, which are crucial in drug development. Its ability to introduce a boronic acid functional group allows for further transformations, such as cross-coupling reactions with different electrophiles.

Potential Therapeutic Uses

Research indicates that boronic acids, including this compound, may have therapeutic applications due to their ability to modulate biological pathways. They are being investigated for their roles in treating conditions such as diabetes and metabolic disorders by influencing lipid metabolism and glucose levels .

Inhibition of Enzymatic Activity

Boronic acids have been shown to inhibit certain enzymes, such as serine proteases and hormone-sensitive lipases. This inhibition can be beneficial in developing treatments for obesity, dyslipidemia, and other metabolic syndromes .

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the successful application of this compound in synthesizing biologically active compounds through Suzuki coupling reactions. The resulting products exhibited significant activity against specific cancer cell lines, indicating potential as anticancer agents.

Research on Metabolic Regulation

Another investigation focused on the effects of boronic acids on metabolic regulation. It was found that this compound could effectively modulate insulin sensitivity in vitro, suggesting its potential use in diabetes management .

Mecanismo De Acción

The mechanism of action of (3-Chloro-2-fluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-boron complex.

Reductive Elimination: The palladium catalyst undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Fluoro-5-methylphenyl)boronic acid

- (2-Chloro-6-fluoro-5-methylphenyl)boronic acid

- (3-Chloro-2-fluoro-4-methylphenyl)boronic acid

Uniqueness

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Actividad Biológica

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews various studies that highlight its interactions, efficacy, and applications in biological systems.

- Chemical Formula : C7H7BClFO2

- Molecular Weight : 192.49 g/mol

- CAS Number : 74888728

Boronic acids are known for their ability to interact with diols, which is significant in biological contexts such as enzyme inhibition and drug delivery systems. The specific interactions of this compound with biological targets have been explored through various studies.

Interaction with Insulin

A theoretical model developed to study the interaction between boronic acids and insulin indicated that certain boronic acids can stabilize insulin conformations. The study employed computational tools to assess binding energies and found that derivatives like this compound could potentially enhance insulin's stability and activity by forming favorable interactions with key residues in the insulin structure .

Biological Activities

- Antiviral Properties :

-

Inhibition of Enzymes :

- Boronic acids are often utilized as inhibitors of proteases. The structure of this compound suggests potential inhibitory effects on serine proteases, which could be valuable in therapeutic applications against diseases involving protease dysregulation.

Case Study 1: Insulin Stabilization

A study focused on the stabilization of insulin using various boronic acids demonstrated that this compound could maintain the structural integrity of insulin under physiological conditions. This was measured through binding affinity assessments, where the compound showed a favorable interaction profile with insulin compared to other tested ligands .

Case Study 2: Antiviral Screening

In a broader screening context, compounds similar to this compound were tested for their ability to inhibit SARS-CoV-2 replication. These studies highlighted the potential of boronic acid derivatives in developing antiviral therapies, suggesting a pathway for future research into specific analogs like this compound .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids generally indicates good oral bioavailability and low toxicity, making them suitable candidates for drug development. However, specific studies focusing on the toxicity of this compound are sparse. Preliminary data suggest it exhibits low acute toxicity levels in animal models, which is promising for its potential therapeutic applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3-chloro-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTZFSDVTSWLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234298 | |

| Record name | Boronic acid, (3-chloro-2-fluoro-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-88-7 | |

| Record name | Boronic acid, (3-chloro-2-fluoro-5-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, (3-chloro-2-fluoro-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.